molecular formula C13H19FN2 B1438740 4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline CAS No. 1153197-24-0

4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline

Cat. No.: B1438740
CAS No.: 1153197-24-0
M. Wt: 222.3 g/mol
InChI Key: QOOGUNONUAMMDG-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a fluorine atom at the fourth position and a 2-methyl-1-piperidinylmethyl group at the second position of the aniline ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylaniline: Similar structure but lacks the piperidinylmethyl group.

    2-Fluoro-4-[(2-methyl-1-piperidinyl)methyl]aniline: Similar structure but with different substitution positions.

Uniqueness

4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline is unique due to the presence of both the fluorine atom and the 2-methyl-1-piperidinylmethyl group, which confer specific chemical and biological properties. This combination makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

4-fluoro-2-[(2-methylpiperidin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-4-2-3-7-16(10)9-11-8-12(14)5-6-13(11)15/h5-6,8,10H,2-4,7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOGUNONUAMMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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